ETHYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with fatty acid elongation steps or inhibit acetylcholinesterase activity, affecting neural transmission .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities, such as antileishmanial and antimalarial effects.
3(5)-Substituted pyrazoles: These compounds also feature the pyrazole ring and are used in various synthetic and medicinal applications.
2,4-Disubstituted thiazoles: These compounds have a similar heterocyclic structure and are known for their antimicrobial activities.
Uniqueness
ETHYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of a pyrazole ring with a thiophene ring and the presence of trifluoromethyl and acetylamino groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H18F3N3O3S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H18F3N3O3S/c1-5-25-15(24)13-9(3)10(4)26-14(13)20-12(23)7-22-8(2)6-11(21-22)16(17,18)19/h6H,5,7H2,1-4H3,(H,20,23) |
InChI Key |
LIFYMRLKGFHAIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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